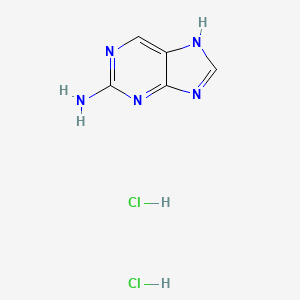

2-Aminopurine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminopurine dihydrochloride is a fluorescent analog of guanosine . It can be used as a fluorescence probe for nucleic acid structure and dynamics . Incorporating this compound into DNA quenches its fluorescence .

Synthesis Analysis

A fundamentally new synthetic approach to the synthesis of 2-aminopurine has been developed. It consists in the combination of the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and its subsequent cyclization into 2-aminopurine .

Molecular Structure Analysis

2-Aminopurine is a structural analog of guanine . It is widely used in biochemical settings .

Chemical Reactions Analysis

This compound is used as a site-specific probe of nucleic acid structure and dynamics . It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry .

Scientific Research Applications

Structural Studies and Stability Analyses

2-Aminopurine dihydrochloride has been actively used in structural studies, particularly as an analog in G-quadruplexes, complex structures formed by guanine-rich sequences of nucleic acids. The incorporation of analogs like 2-aminopurine in these structures is instrumental in enhancing stability and determining the folding topology of the resultant DNA and RNA oligonucleotides. Notable applications include its use in the fluorescent labeling of nucleic acids and probing the interactions and structure of DNA and RNA, offering valuable insights into nucleic acid behavior and properties (Sagi, 2014).

Drug Design and Enzyme Inhibition

2-Aminopurine derivatives play a pivotal role in medicinal chemistry, particularly in the design of enzyme inhibitors. These compounds are integral in the treatment of various diseases, such as malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The design of purine-utilizing enzyme inhibitors, which are essential in controlling the biological actions of purines and pyrimidines, often involves the structural mimicking of existing compounds. 2-Aminopurine derivatives, due to their structural similarity and ability to incorporate small structural changes, are vital in the development of new, effective enzyme inhibitors with reduced adverse effects (Chauhan & Kumar, 2015).

Analysis of Environmental and Health Impacts

Studies on 2-aminopurine derivatives also extend to the environmental and health impact assessment, particularly concerning herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The scientometric analysis of studies on the toxicity and mutagenicity of such herbicides helps in understanding their environmental fate, behavior, and potential impacts on human and ecosystem health. It assists in identifying trends, gaps, and future directions in research, ensuring a more comprehensive understanding of the implications of these compounds in real-world scenarios (Zuanazzi et al., 2020).

Mechanism of Action

Target of Action

2-Aminopurine dihydrochloride, a purine analog of guanine and adenine, is a widely used fluorescence-decay-based probe of DNA structure . It is a protein kinase inhibitor that can alter cell cycle checkpoints . It has been used to probe nucleic acid structure and dynamics . It has been demonstrated that this compound inhibits PITSLREβ1 protein kinase activity .

Mode of Action

This compound acts as a protein kinase inhibitor . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . For this reason, it is sometimes used in the laboratory for mutagenesis . The introduction of polar substitution at the C-6 position of purine would be beneficial for CDK2 inhibition .

Biochemical Pathways

This compound can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block . It has been used to probe nucleic acid structure and dynamics .

Result of Action

This compound is a mutagen that can incorporate into DNA . It has been used as a fluorescent probe . Studies indicate that it can alter checkpoints in the phases of the cell cycle . It can alter cells to enter mitosis in S-phase arrested cells incorrectly and override a γ radiation induced G2 block .

Action Environment

This compound is extremely sensitive to the environment . Its unique photophysical properties and sensitivity to environmental changes make it a useful tool for understanding nucleic acid dynamics and DNA-protein interactions . In dsDNA, the fluorescence of this compound can be almost completely quenched; however, in ssDNA, its fluorescence can be partially recovered .

Safety and Hazards

Future Directions

2-Aminopurine (2AP), a fluorescent nucleobase analogue, can be substituted in strategic positions of DNA or RNA molecules to act as a site-specific probe to monitor folding and folding dynamics of nucleic acids . This leads to a straightforward method, using SHAPE probing with benzoyl cyanide, to select appropriate nucleotide sites for 2AP substitution .

Biochemical Analysis

Biochemical Properties

2-Aminopurine dihydrochloride interacts with various biomolecules, including enzymes and proteins. It base pairs with cytosine in a wobble configuration or with thymine in a Watson–Crick geometry . When this compound is inserted into an oligonucleotide, its fluorescence is highly quenched by stacking with the natural bases .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its influence on DNA structure. It has been used to probe nucleic acid structure and dynamics .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It inhibits the double-stranded RNA-dependent protein kinase, protein kinase R, whose activity mediates antiviral defense and participates in toll-like receptor signaling .

Temporal Effects in Laboratory Settings

It is known that incorporating this compound into DNA quenches its fluorescence .

Properties

IUPAC Name |

7H-purin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNIVFDDGHSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696517 |

Source

|

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76124-64-6 |

Source

|

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide](/img/structure/B564553.png)

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)